molecular formula C15H25N3O B5121346 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol

4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol

Cat. No. B5121346
M. Wt: 263.38 g/mol
InChI Key: TYMIIFAENAVWOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol, also known as MPBP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. MPBP is a synthetic molecule that belongs to the family of phenols and is commonly used in the fields of pharmacology, biochemistry, and neuroscience.

Mechanism of Action

4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol acts as a selective antagonist of the 5-HT1A receptor by binding to the receptor and preventing the activation of downstream signaling pathways. The 5-HT1A receptor is known to activate various intracellular signaling pathways such as the cyclic adenosine monophosphate (cAMP) pathway and the phospholipase C (PLC) pathway. 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol blocks the activation of these pathways, leading to a decrease in the downstream effects of the 5-HT1A receptor.
Biochemical and Physiological Effects:
4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol has been shown to have various biochemical and physiological effects in animal models. It has been reported to decrease immobility time in the forced swim test, which is a measure of depression-like behavior in rodents. 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol has also been shown to decrease anxiety-like behavior in the elevated plus maze test and the light-dark box test. Additionally, 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol has been reported to have analgesic effects in various animal models of pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol in lab experiments is its selectivity for the 5-HT1A receptor. This allows researchers to investigate the specific role of this receptor in various physiological processes without the interference of other receptors. However, one of the limitations of using 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol is its relatively low potency compared to other 5-HT1A receptor antagonists. This can make it difficult to achieve a complete blockade of the receptor in some experiments.

Future Directions

There are several future directions for the use of 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol in scientific research. One potential direction is the investigation of the role of the 5-HT1A receptor in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol can be used to study the effects of various drugs on the 5-HT1A receptor and its downstream signaling pathways. Finally, the development of more potent and selective 5-HT1A receptor antagonists based on the structure of 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol can lead to the discovery of new therapeutic agents for various disorders.
Conclusion:
In conclusion, 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol is a synthetic molecule that has gained significant attention in the scientific community due to its potential use in various research applications. 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol acts as a selective antagonist of the 5-HT1A receptor and has been used to investigate the role of this receptor in various physiological processes. 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol has various biochemical and physiological effects in animal models and has advantages and limitations for lab experiments. Finally, there are several future directions for the use of 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol in scientific research, including the investigation of the role of the 5-HT1A receptor in various neurological disorders and the development of more potent and selective 5-HT1A receptor antagonists.

Synthesis Methods

The synthesis of 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol involves the reaction of 4-hydroxybenzaldehyde with 4-methyl-1-piperazinecarboxylic acid, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained by the reaction of the resulting amine with 3-chloro-1-propanol. The purity of 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol has been widely used in scientific research due to its ability to act as a selective antagonist of the 5-HT1A receptor, which is a subtype of serotonin receptor. The 5-HT1A receptor is known to play a crucial role in various physiological processes such as mood regulation, anxiety, and pain perception. 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol has been used to investigate the role of the 5-HT1A receptor in various animal models of depression, anxiety, and pain. Additionally, 4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol has been used to study the effects of various drugs on the 5-HT1A receptor and its downstream signaling pathways.

properties

IUPAC Name

4-[3-[(4-methylpiperazin-1-yl)amino]butyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-13(16-18-11-9-17(2)10-12-18)3-4-14-5-7-15(19)8-6-14/h5-8,13,16,19H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMIIFAENAVWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NN2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{3-[(4-Methyl-1-piperazinyl)amino]butyl}phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.